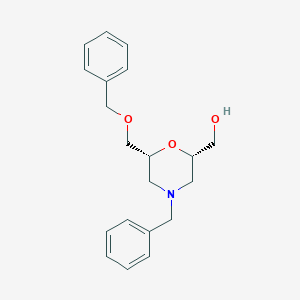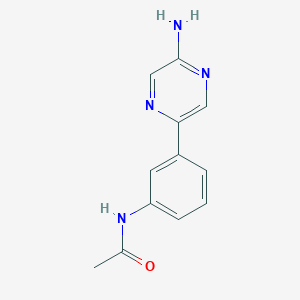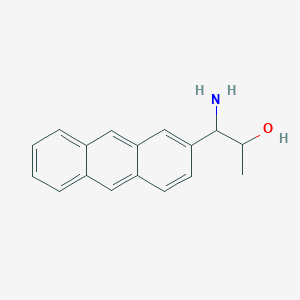
1-Amino-1-(2-anthryl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(2-anthryl)propan-2-OL is an organic compound with the molecular formula C₁₇H₁₇NO and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of an anthryl group attached to a propanol backbone, making it an amino alcohol. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 1-Amino-1-(2-anthryl)propan-2-OL involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for industrial production .
Análisis De Reacciones Químicas
1-Amino-1-(2-anthryl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-1-(2-anthryl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-1-(2-anthryl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The anthryl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
1-Amino-1-(2-anthryl)propan-2-OL can be compared with other amino alcohols such as 1-Aminopropan-2-ol and 2-Amino-2-methyl-1-propanol . While these compounds share similar functional groups, this compound is unique due to the presence of the anthryl group, which imparts distinct chemical and biological properties .
Similar Compounds
- 1-Aminopropan-2-ol
- 2-Amino-2-methyl-1-propanol
- Isopropanolamine
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3 |
Clave InChI |
IEUXOJZOMJGBBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


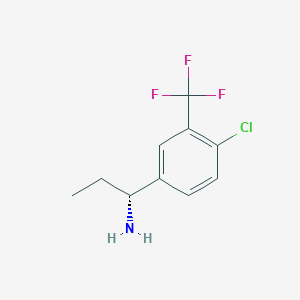
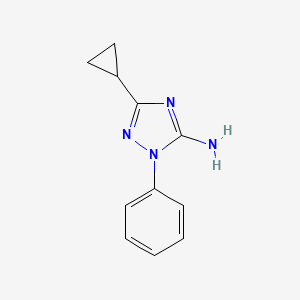
![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
![(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-YL)-2-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B13036233.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13036249.png)
![(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate](/img/structure/B13036252.png)
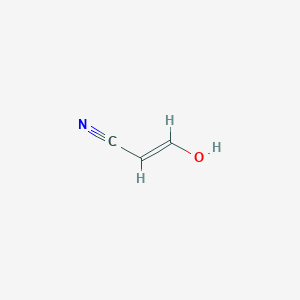
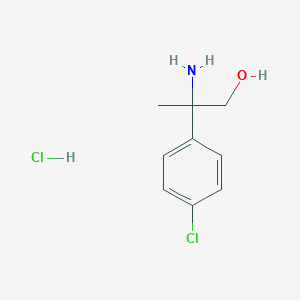
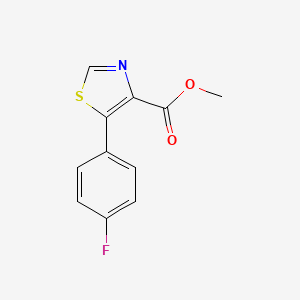
![Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)
